molecular formula C16H17N3O3 B2817004 N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide CAS No. 331637-36-6

N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide

Cat. No.: B2817004
CAS No.: 331637-36-6
M. Wt: 299.33
InChI Key: GDZJDSVUKIRBQB-UHFFFAOYSA-N
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Description

N'-(4-Ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide is an oxamide derivative featuring a 4-ethoxyphenyl group and a pyridin-4-ylmethyl substituent. This compound’s structure suggests applications in coordination chemistry (due to the pyridine and amide moieties) and pharmacology (analogous to related analgesics like bucetin) . However, direct data on its synthesis or biological activity are absent in the provided evidence, necessitating comparisons with structurally similar compounds.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-22-14-5-3-13(4-6-14)19-16(21)15(20)18-11-12-7-9-17-10-8-12/h3-10H,2,11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZJDSVUKIRBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323662
Record name N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806074
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331637-36-6
Record name N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological/Chemical Relevance References
N'-(4-Ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide C₁₇H₁₉N₃O₃* 313.35 4-ethoxyphenyl, pyridin-4-ylmethyl Potential coordination, inferred analgesic activity
N'-(3-Chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide C₁₇H₁₇ClN₂O₃ 356.78 3-chloro-4-methylphenyl, 2-methoxyphenylmethyl Unspecified bioactivity; structural analog for substitution effects
N-[(4-Ethoxyphenyl)carbamothioyl]cyclohexane-carboxamide C₁₆H₂₂N₂O₂S 330.42 4-ethoxyphenyl (thiourea), cyclohexane Agricultural/medicinal uses (anti-corrosion, bioactive)
[Zn₂(eoxdmpe)(tetrachit)] (ClO₄) N/A N/A Dinuclear Zn complex with oxamide bridge Coordination chemistry applications
Bucetin (N-(4-Ethoxyphenyl)-3-hydroxybutanamide) C₁₂H₁₇NO₃ 223.27 4-ethoxyphenyl, 3-hydroxybutanamide Analgesic-antipyretic (withdrawn due to renal toxicity)

Pharmacological and Chemical Properties

  • Bioactivity :
    • Thiourea Derivatives () : Exhibit anti-corrosion and antimicrobial properties. The target compound’s pyridine group may enhance metal-binding, useful in drug design or catalysis .
    • Bucetin : Withdrawn due to renal toxicity from 4-ethoxyaniline formation. The oxamide group in the target compound could mitigate such toxicity by resisting metabolic deacylation .
  • Coordination Chemistry :
    • Dinuclear complexes like [Zn₂(eoxdmpe)(tetrachit)] (ClO₄) highlight oxamides’ utility in creating stable metal-organic frameworks. The pyridine in the target compound may similarly act as a Lewis base .

Physicochemical Comparisons

  • Solubility :
    • The pyridine moiety in the target compound may improve water solubility versus purely aromatic analogs (e.g., ’s chloro/methoxy-substituted oxamide) .
    • Bucetin’s hydroxyl group enhances polarity but also metabolic susceptibility, whereas the oxamide’s rigidity may reduce solubility .
  • Thermal Stability :
    • Aromatic polyimides with ether/amide groups () show high thermal stability. The target compound’s ethoxy and pyridine groups may similarly confer stability .

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